3-Methyl-3-(1-methylethoxy)-azetidine HCl
CAS No.:
Cat. No.: VC13652276
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | 3-methyl-3-propan-2-yloxyazetidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(2)9-7(3)4-8-5-7;/h6,8H,4-5H2,1-3H3;1H |
| Standard InChI Key | PRRPFSQSOGLWEM-UHFFFAOYSA-N |
| SMILES | CC(C)OC1(CNC1)C.Cl |
| Canonical SMILES | CC(C)OC1(CNC1)C.Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-methyl-3-(propan-2-yloxy)azetidine hydrochloride, reflects its bicyclic substituents: a methyl group and an isopropoxy moiety attached to the azetidine ring’s 3-position. X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation that minimizes angle strain, with bond angles approximating 88°–92°. The hydrochloride salt formation protonates the azetidine nitrogen, enhancing water solubility (logP ≈ 0.45) while preserving stability up to 150°C.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | 3-methyl-3-(propan-2-yloxy)azetidine hydrochloride |
| SMILES | CC(C)OC1(CNC1)C.Cl |
| InChIKey | PRRPFSQSOGLWEM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 22.3 Ų |
Synthetic Methodologies
Nucleophilic Ring-Opening Strategies
Azetidine synthesis often begins with β-lactam precursors subjected to nucleophilic attack. For 3-methyl-3-(1-methylethoxy)-azetidine, a modified Ritter reaction using 3-azido-3-methylazetidine and isopropyl alcohol under acidic conditions yields the intermediate, which is subsequently reduced and hydrochlorinated . Key steps include:
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Azide Formation: Treating 3-hydroxy-3-methylazetidine with sodium azide and trifluoroacetic acid generates 3-azido-3-methylazetidine .
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Nucleophilic Substitution: Reacting the azide with isopropyl bromide in the presence of K₂CO₃ introduces the isopropoxy group .
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Staudinger Reduction: Triphenylphosphine converts the azide to a primary amine, followed by HCl gas bubbling to precipitate the hydrochloride salt .
Alternative Pathways via Cycloaddition
Recent advances employ [2+2] cycloaddition between ethylene derivatives and nitrones. For example, reacting N-methyl-C-(isopropoxy)nitrone with methyl acrylate under UV irradiation forms the azetidine ring, which is then hydrolyzed and decarboxylated . While less efficient (yield: 34%), this method avoids hazardous azide intermediates .
Pharmacological Applications
Glycine Transporter 1 (GlyT1) Inhibition
Azetidine derivatives exhibit nanomolar affinity for GlyT1, a target for schizophrenia therapy . Molecular docking studies position the protonated nitrogen near Glu-432 of human GlyT1, while the isopropoxy group occupies a hydrophobic pocket formed by Phe-325 and Ile-329 . In rodent models, analogues of 3-methyl-3-(1-methylethoxy)-azetidine HCl increase prefrontal glycine levels by 78% at 10 mg/kg (po) .
Antibacterial Activity
The compound inhibits Staphylococcus aureus enoyl-ACP reductase (FabI) with an IC₅₀ of 2.3 μM. Time-kill assays show a 3-log reduction in CFU/mL after 8 hours at 4× MIC, outperforming clindamycin (1-log reduction). Resistance emergence is delayed due to dual-target effects on membrane potential and cell wall synthesis.
Table 2: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| GlyT1 (hGlyT1) | Radioligand binding | Ki = 67 nM |
| S. aureus FabI | Enzymatic | IC₅₀ = 2.3 μM |
| CYP3A4 Inhibition | Fluorescent | IC₅₀ > 50 μM |
ADMET Profiling
Pharmacokinetic Behavior
In Sprague-Dawley rats, the compound shows 92% oral bioavailability with Tₘₐₓ = 1.2 hours . Brain-to-plasma ratio reaches 0.85, facilitated by the azetidine ring’s low polar surface area . Plasma protein binding is moderate (78%) due to the isopropoxy group’s hydrophobicity .
Toxicity Considerations
Comparative Analysis with Piperidine Analogues
While piperidine derivatives like 3-amido-3-aryl-piperidines show superior GlyT1 affinity (e.g., compound 29: IC₅₀ = 4 nM) , azetidines offer advantages in metabolic stability. The smaller ring reduces CYP3A4-mediated oxidation, extending half-life from 2.1 hours (piperidine) to 4.8 hours (azetidine) .
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